molecular formula C26H24ClN5S B12398302 Cdk1-IN-4

Cdk1-IN-4

Cat. No.: B12398302
M. Wt: 474.0 g/mol
InChI Key: ZNJIRQMCOQXGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cdk1-IN-4 is a selective inhibitor of cyclin-dependent kinase 1 (CDK1), a crucial enzyme involved in cell cycle regulation. CDK1, along with its cyclin partners, plays a pivotal role in the transition from the G2 phase to the M phase of the cell cycle. Inhibition of CDK1 can lead to cell cycle arrest, making this compound a potential candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk1-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitor. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to obtain high-purity this compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Cdk1-IN-4 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various derivatives of this compound with modified functional groups .

Mechanism of Action

Cdk1-IN-4 exerts its effects by binding to the active site of CDK1, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream substrates required for cell cycle progression. The inhibition of CDK1 leads to cell cycle arrest at the G2/M phase, ultimately resulting in apoptosis of cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H24ClN5S

Molecular Weight

474.0 g/mol

IUPAC Name

4-(4-benzylphthalazin-1-yl)-N-(3-chlorophenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C26H24ClN5S/c27-20-9-6-10-21(18-20)28-26(33)32-15-13-31(14-16-32)25-23-12-5-4-11-22(23)24(29-30-25)17-19-7-2-1-3-8-19/h1-12,18H,13-17H2,(H,28,33)

InChI Key

ZNJIRQMCOQXGAV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4)C(=S)NC5=CC(=CC=C5)Cl

Origin of Product

United States

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